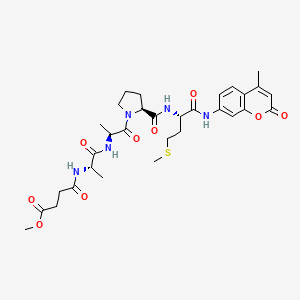
MeOSuc-Ala-Ala-Pro-Met-AMC
Overview
Description
It is primarily used in biochemical assays to study the activity of elastases and chymotrypsin-like serine peptidases . The compound is characterized by its fluorogenic properties, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the methoxysuccinyl group and the 7-amido-4-methylcoumarin moiety. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids alanine, proline, and methionine are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Methoxysuccinyl Group: The methoxysuccinyl group is introduced to the N-terminus of the peptide chain.
Attachment of 7-amido-4-methylcoumarin: The 7-amido-4-methylcoumarin moiety is attached to the C-terminus of the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Ala-Pro-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond results in the release of 7-amido-4-methylcoumarin, which exhibits fluorescence .
Common Reagents and Conditions
Reagents: Elastases, chymotrypsin-like serine peptidases, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Met-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of elastases and chymotrypsin-like serine peptidases.
Medicine: Utilized in diagnostic assays to detect and quantify elastase activity in clinical samples.
Industry: Applied in the development of enzyme inhibitors and the screening of potential therapeutic compounds.
Mechanism of Action
MeOSuc-Ala-Ala-Pro-Met-AMC functions as a substrate for elastases and chymotrypsin-like serine peptidases. The mechanism involves the hydrolysis of the peptide bond, leading to the release of 7-amido-4-methylcoumarin. The fluorescence of the released 7-amido-4-methylcoumarin can be measured to determine the enzyme activity . The molecular targets include elastases and chymotrypsin-like serine peptidases, which play crucial roles in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
MeOSuc-Ala-Ala-Pro-Val-AMC: Another fluorogenic substrate used to study elastase activity.
MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide: A substrate used to measure neutrophil elastase activity.
Uniqueness
MeOSuc-Ala-Ala-Pro-Met-AMC is unique due to its specific peptide sequence and the presence of the methionine residue, which may confer distinct substrate specificity and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-ZZTDLJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


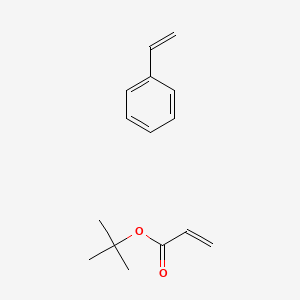
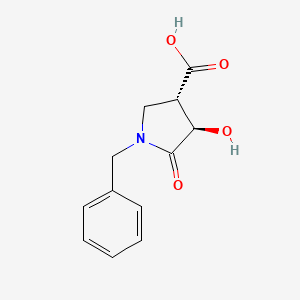
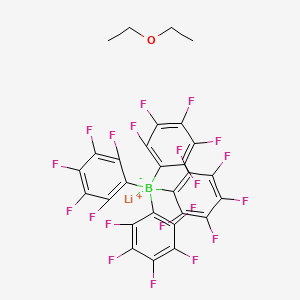
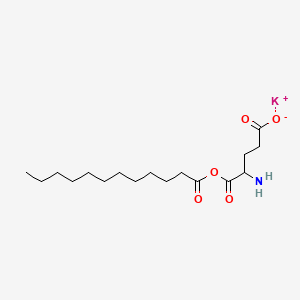
![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)
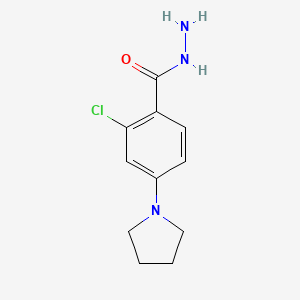
![4-[1,1'-Biphenyl]-4-yl-2-(4-methoxyanilino)-1,3-thiazol-3-ium bromide](/img/structure/B1648584.png)
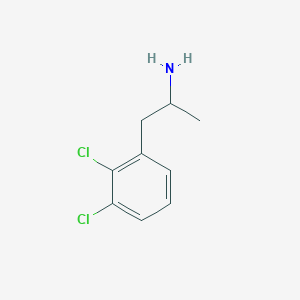
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)
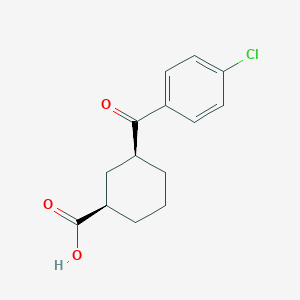
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
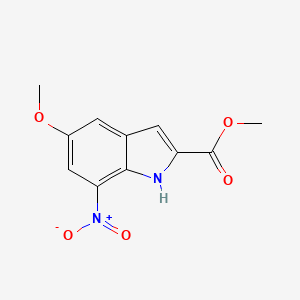
![(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl)-triphenylsilane](/img/structure/B1648632.png)
